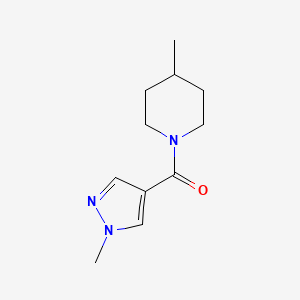
4-(Cyclohexylmethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethyl)piperazin-2-one, also known as PIPER, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a chemical formula C12H21N3O and a molecular weight of 223.32 g/mol. PIPER is widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylmethyl)piperazin-2-one is not fully understood. However, it has been shown to act as a dopamine receptor agonist, which may be responsible for its psychoactive effects. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its psychoactive and antidepressant effects. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Cyclohexylmethyl)piperazin-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be easily handled and stored. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. This compound is also known to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(Cyclohexylmethyl)piperazin-2-one. One potential area of research is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research is needed to determine the long-term effects of this compound on the brain and body.
Synthesemethoden
The synthesis of 4-(Cyclohexylmethyl)piperazin-2-one involves the reaction of cyclohexylmethylamine with 2-piperazinone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The purity of this compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylmethyl)piperazin-2-one has been extensively used in scientific research for its various applications. It is commonly used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. This compound has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
4-(cyclohexylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMGNRXQXNOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
